![molecular formula C9H14F2N4O2S B3039297 1-((1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine CAS No. 1006482-97-8](/img/structure/B3039297.png)
1-((1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Overview
Description
“1-((1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine” is a chemical compound with the molecular formula C10H16F2N4O2S. It has a molecular weight of 294.33 g/mol . The IUPAC name for this compound is 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one , has been a topic of research in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16F2N4O2S/c1-7-9(8(2)16(14-7)10(11)12)19(17,18)15-5-3-13-4-6-15/h10,13H,3-6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.
Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S have been reported .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 200.21 g/mol . It has a topological polar surface area of 57.8 Ų and a complexity of 230 . The compound has one hydrogen bond donor and six hydrogen bond acceptors .
Scientific Research Applications
- Difluoromethylation Reagents : The compound is part of a broader field focused on difluoromethylation processes. Researchers have developed various reagents that facilitate the introduction of CF₂H (difluoromethyl) groups into organic molecules. These reagents enable late-stage functionalization, which is crucial for drug discovery and optimization .
Medicinal Chemistry and Drug Development
Mechanism of Action
Mode of Action
It’s known that difluoromethylation processes can involve the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This suggests that the compound might interact with its targets through the formation of such bonds, leading to changes in the targets’ properties or functions.
Biochemical Pathways
The formation of x–cf2h bonds, as mentioned above, could potentially affect various biochemical pathways depending on the nature of the target molecules .
properties
IUPAC Name |
1-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N4O2S/c1-7-8(6-13-15(7)9(10)11)18(16,17)14-4-2-12-3-5-14/h6,9,12H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIDIBZRKWWMRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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